Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate
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Overview
Description
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-C]pyrimidine core with a trifluoromethyl group at the 7-position and an ethyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl trifluoroacetate under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine ring but differ in the fused heterocyclic structure.
Fluoroimidazoles: These compounds contain fluorine atoms and imidazole rings but differ in their overall structure and functional groups.
Uniqueness
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore
Biological Activity
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate (CAS No. 2060592-37-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H8F3N3O2 and a molecular weight of approximately 259.19 g/mol. Its structure features a trifluoromethyl group, which is often associated with enhanced biological activity in various compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on cell proliferation in various cancer cell lines:
- IC50 Values :
This compound demonstrated a nearly 20-fold selectivity against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapeutic agent.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Notably, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical in cancer cell invasion and metastasis .
Comparative Biological Activity
To better understand the compound's efficacy, a comparison with other known anticancer agents is presented below:
Compound Name | IC50 (μM) | Target | Selectivity |
---|---|---|---|
This compound | 0.126 | MDA-MB-231 | High |
5-Fluorouracil | 17.02 | MCF-7 | Low |
Doxorubicin | Varies | Various | Moderate |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on TNBC : In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with this compound significantly inhibited lung metastasis compared to control groups .
- Selectivity Index : The selectivity index calculated for this compound was markedly higher than traditional chemotherapeutics like Doxorubicin and 5-Fluorouracil, indicating its potential for reduced side effects while maintaining efficacy against tumors .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its pharmacodynamics in humans.
Properties
Molecular Formula |
C10H8F3N3O2 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-6-3-7(10(11,12)13)14-4-16(6)5-15-8/h3-5H,2H2,1H3 |
InChI Key |
LMVOANOFNOLCID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C=N1)C(F)(F)F |
Origin of Product |
United States |
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